molecular formula C13H8ClN3OS B8575085 Benzamide,n-(6-chlorothiazolo[4,5-b]pyridin-2-yl)-

Benzamide,n-(6-chlorothiazolo[4,5-b]pyridin-2-yl)-

Cat. No.: B8575085
M. Wt: 289.74 g/mol
InChI Key: ANRZZFKSOPCWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide,n-(6-chlorothiazolo[4,5-b]pyridin-2-yl)- is a useful research compound. Its molecular formula is C13H8ClN3OS and its molecular weight is 289.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide,n-(6-chlorothiazolo[4,5-b]pyridin-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide,n-(6-chlorothiazolo[4,5-b]pyridin-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8ClN3OS

Molecular Weight

289.74 g/mol

IUPAC Name

N-(6-chloro-[1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide

InChI

InChI=1S/C13H8ClN3OS/c14-9-6-10-11(15-7-9)16-13(19-10)17-12(18)8-4-2-1-3-5-8/h1-7H,(H,15,16,17,18)

InChI Key

ANRZZFKSOPCWQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To N-(3,5-dichloropyridin-2-ylcarbamothioyl)benzamide (5.2 g, 16 mmol) in NMP (40 mL) was added sodium methoxide (1.73 g, 32.0 mmol). The mixture was heated in a 120° C. oil bath for 4 h, cooled to ambient temperature and poured into water. The solids were collected by filtration and purified on by silica gel chromatography (0-5% (9:1 MeOH:NH4OH)/chloroform) to give N-(6-chlorothiazolo[4,5-b]pyridin-2-yl)benzamide (364 mg, 1.256 mmol, 7.85% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 13.16 (br. s., 1H) 8.48-8.58 (m, 2H) 8.13-8.23 (m, 2H) 7.61-7.69 (m, 1H) 7.56 (t, J=7.53 Hz, 2H). MS (LC/MS) R.T.=2.8; [M+H]+=290.1.
Name
N-(3,5-dichloropyridin-2-ylcarbamothioyl)benzamide
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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